REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[CH:3]=1.[N+:13]([O-:16])(O)=[O:14].P(Cl)(Cl)([Cl:19])=O>S(=O)(=O)(O)O>[Cl:19][C:4]1[CH:3]=[C:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:13]([O-:16])=[O:14])[CH:10]=2)[N:5]=1
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
solid
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rose to approximately 50°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
carefully poured onto ice
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ice cold water and ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a solid
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° for 0.45 h at which time the volatiles
|
Duration
|
0.45 h
|
Type
|
CUSTOM
|
Details
|
were removed under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered
|
Type
|
WASH
|
Details
|
then washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the product, MS
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |